molecular formula C12H9N3O B14759056 N-(2,2-dicyano-1-phenylethenyl)acetamide

N-(2,2-dicyano-1-phenylethenyl)acetamide

Cat. No.: B14759056
M. Wt: 211.22 g/mol
InChI Key: DYNLUTPUWPWCFO-UHFFFAOYSA-N
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Description

N-(2,2-dicyano-1-phenylethenyl)acetamide: is an organic compound with the molecular formula C12H9N3O It is characterized by the presence of a phenyl group attached to an ethenyl moiety, which is further substituted with two cyano groups and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dicyano-1-phenylethenyl)acetamide typically involves the reaction of phenylcyanoacetylene with acetamide under specific conditions. One common method involves the use of acetonitrile as a solvent, with the reaction carried out at temperatures ranging from 50-55°C for 12-20 hours . The reaction proceeds stereoselectively, leading to the desired product in yields ranging from 43-82%.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dicyano-1-phenylethenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amine groups, leading to different derivatives.

    Substitution: The phenyl and ethenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amine-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2,2-dicyano-1-phenylethenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(2,2-dicyano-1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The cyano groups and the phenyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Uniqueness: N-(2,2-dicyano-1-phenylethenyl)acetamide is unique due to the presence of both cyano and acetamide groups, which confer distinct chemical and physical properties

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications. From its synthesis to its potential uses in research and industry, this compound offers numerous opportunities for scientific exploration and practical applications. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

N-(2,2-dicyano-1-phenylethenyl)acetamide

InChI

InChI=1S/C12H9N3O/c1-9(16)15-12(11(7-13)8-14)10-5-3-2-4-6-10/h2-6H,1H3,(H,15,16)

InChI Key

DYNLUTPUWPWCFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C(C#N)C#N)C1=CC=CC=C1

Origin of Product

United States

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